molecular formula C7H4ClF3N4 B1344175 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile CAS No. 389606-51-3

2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile

Cat. No.: B1344175
CAS No.: 389606-51-3
M. Wt: 236.58 g/mol
InChI Key: CTKRVIHFYPWMFX-UHFFFAOYSA-N
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Description

2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C7H4ClF3N4 and its molecular weight is 236.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Antibacterial and Antitumor Properties : Studies have shown that derivatives of pyrimidine-5-carbonitrile, including those related to 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile, exhibit significant antibacterial and antitumor activities. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial effectiveness. Similarly, certain 4-chloro-pyrimidine-5-carbonitriles and 4-substituted-amino-pyrimidine-5-carbonitriles have shown inhibitory activity against leukemia and certain bacterial strains, highlighting their potential in developing new antimicrobial and anticancer agents (Rostamizadeh et al., 2013) (Taher & Helwa, 2012).

Trifluoromethylated Analogues for Medicinal Chemistry : The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid demonstrates the chemical versatility of pyrimidine-5-carbonitrile derivatives. These compounds have been synthesized for potential use in medicinal chemistry, leveraging the unique properties of the trifluoromethyl group (Sukach et al., 2015).

Synthesis of Triazolo Pyrimidine Derivatives : The microwave-assisted synthesis of triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives highlights another aspect of scientific research involving pyrimidine-5-carbonitrile. These derivatives have been explored for their potential anticonvulsant activity, offering a rapid and efficient method for the synthesis of novel bioactive compounds (Divate & Dhongade-Desai, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it affects key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their function. For example, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, affecting metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, it can affect the levels of various metabolites, such as ATP and NADH, which are critical for cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can accumulate in the mitochondria, affecting cellular energy production and metabolism .

Properties

IUPAC Name

2-chloro-4-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c8-6-13-2-4(1-12)5(15-6)14-3-7(9,10)11/h2H,3H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKRVIHFYPWMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389606-51-3
Record name 2-chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.